![molecular formula C9H11Cl2N3 B2752247 [3-(1H-咪唑-5-基)苯基]胺二盐酸盐水合物 CAS No. 51746-93-1](/img/structure/B2752247.png)

[3-(1H-咪唑-5-基)苯基]胺二盐酸盐水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

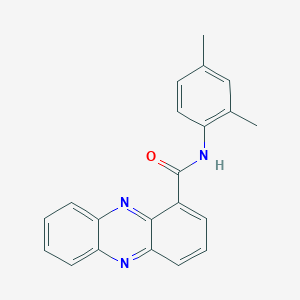

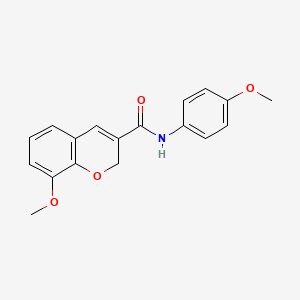

“[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis

“[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate” has a molecular formula of C9H13Cl2N3O and a molecular weight of 250.12502 .科学研究应用

合成和结构见解

该化学物质在合成新化合物和了解其结构性质中的作用已得到探索。例如,通过与缩醛和取代苯胺反应合成取代的 2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮的研究突出了在 [3-(1H-咪唑-5-基)苯基]胺二盐酸盐水合物存在下形成的复杂途径和潜在中间体。这项研究阐明了缩醛与胺的多功能反应性,通过光谱和计算分析提供了对产物构象的见解 (Issac & Tierney, 1996)。

缓蚀

与 [3-(1H-咪唑-5-基)苯基]胺二盐酸盐水合物密切相关的咪唑啉衍生物已被确定为有效的缓蚀剂。它们的结构构型,包括具有氮原子的杂环,使其能够牢固地吸附在金属表面上,从而使其可用于保护石油工业中的基础设施免受腐蚀。这项研究包括此类缓蚀剂的化学结构、合成工艺和性能评估 (Sriplai & Sombatmankhong, 2023)。

有机合成中的催化

该化合物的用途延伸到催化,特别是在用于 C-N 键形成交叉偶联反应的可回收铜催化剂体系中。该领域的研究考察了涉及芳香族、杂环和脂肪族胺的 C-N 键形成方案,强调了这些可回收催化剂体系的潜在商业开发 (Kantam et al., 2013)。

免疫反应调节

关于咪唑并喹啉胺(包括 [3-(1H-咪唑-5-基)苯基]胺二盐酸盐水合物)的研究讨论了它们调节免疫反应的能力。这种调节是通过诱导细胞因子发生的,展示了在治疗各种皮肤疾病和感染中的潜在应用。这些见解表明了该化合物在皮肤病学治疗中的创新用途,以及它在合成具有抗病毒、抗增殖和抗肿瘤活性的化合物中的作用 (Syed, 2001)。

环境降解研究

通过高级氧化工艺 (AOP) 研究含氮化合物的降解,包括与 [3-(1H-咪唑-5-基)苯基]胺二盐酸盐水合物相关的化合物,解决了环境问题。这些研究旨在通过关注降解机制和工艺参数对处理结果的影响来提高水处理方案的效率 (Bhat & Gogate, 2021)。

作用机制

Target of Action

The primary target of [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate is the C522 residue of p97 . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation.

Mode of Action

The compound interacts with its target by forming a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction leads to changes in the protein’s function, affecting the cellular processes it regulates.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with p97. By targeting the C522 residue of p97, the compound can potentially alter protein degradation and cell cycle regulation, leading to various cellular effects .

安全和危害

While specific safety and hazards information for “[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate” is not available, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

3-(1H-imidazol-5-yl)aniline;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH.H2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;;;/h1-6H,10H2,(H,11,12);2*1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPCXJMPHLPMCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CN2.O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51746-93-1 |

Source

|

| Record name | 3-(1H-imidazol-4-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)

![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)